3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Overview
Description
The compound is a derivative of benzoic acid, specifically a bromoacetyl derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .
Chemical Reactions Analysis
Bromoacetyl compounds are often used as building blocks in the synthesis of heterocyclic compounds. They can react with a variety of nucleophiles, leading to the formation of a wide range of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromoacetyl derivatives are typically solid at room temperature .Scientific Research Applications
Synthesis and Derivative Formation : One study explored the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines, demonstrating the compound's utility in creating thiazole derivatives (Sukdolak, Solujic, Manojlovic, Vukovic, & Krstić, 2004).
Microwave-Assisted Cyclization : Another study reported on microwave-assisted cyclization under mildly basic conditions to synthesize 6 H-Benzo[c]chromen-6-ones and their tetrahydro analogues, indicating the compound's role in efficient synthesis processes (Dao, Ho, Lim, & Cho, 2018).
Multicomponent Synthesis and Biological Evaluation : Research has been conducted on the multicomponent synthesis of certain derivatives of this compound and their subsequent biological evaluation, underlining the compound's relevance in pharmaceutical research (Merugu, Ponnamaneni, Varala, Adil, Khan, Siddiqui, & Vemula, 2020).
Environmental Friendly Synthesis Approaches : A study highlighted the synthesis of thiazolyl-pyrazolyl-chromene-2-one derivatives from a heterocyclic bromoacetyl derivative, emphasizing environmentally friendly reaction conditions (Mohamed, Rachedi, Hamdi, Bideau, Dejean, & Dumas, 2016).
Antimicrobial Activity : There's research on the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives from 3-(2-bromoacetyl)-2H-chromen-2-ones and their antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Ansari & Khan, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8H,1-3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEADWTKOYDYIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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